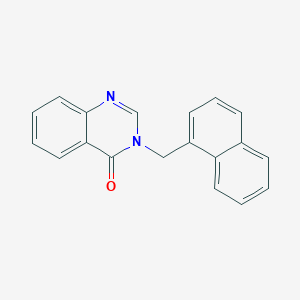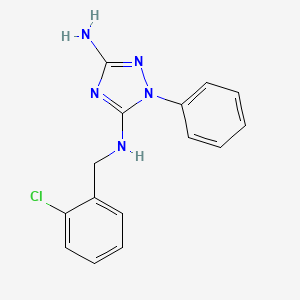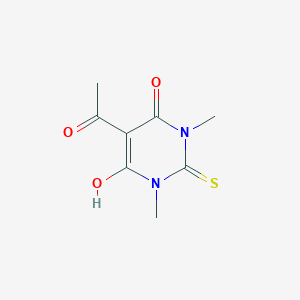
3-(1-naphthylmethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Naphthylmethyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a naphthylmethyl group attached to the quinazolinone core, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone ring.
-
Condensation Reaction
Reagents: 2-aminobenzamide, 1-naphthaldehyde
Conditions: Acidic or basic medium, typically using acetic acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
-
Cyclization
Reagents: Imine intermediate
Conditions: Heating under reflux
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Naphthylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux conditions
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Acidic medium, room temperature
Major Products
Oxidation: Formation of naphthyl carboxylic acids or aldehydes
Reduction: Formation of dihydroquinazolinones
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthylmethyl)-4(3H)-quinazolinone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
- 3-(1-Naphthyl)propanoate
Uniqueness
3-(1-Naphthylmethyl)-4(3H)-quinazolinone is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications.
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCPGNQQLHTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-benzyl-2,5-dichloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)



![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)




![4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5832734.png)
